molecular formula C16H14N6O3S B2987069 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892749-29-0

1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2987069
CAS No.: 892749-29-0
M. Wt: 370.39
InChI Key: XLFBFPPUXMZZAJ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a thiophene ring

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Introduction of the oxadiazole ring: This step often involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide.

    Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final assembly: The final compound is obtained by linking the previously synthesized intermediates under appropriate reaction conditions, such as using a suitable base and solvent system.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways or receptors.

    Materials Science:

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or enzymes.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c1-23-9-5-6-11(24-2)10(8-9)22-14(17)13(19-21-22)16-18-15(20-25-16)12-4-3-7-26-12/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBFPPUXMZZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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